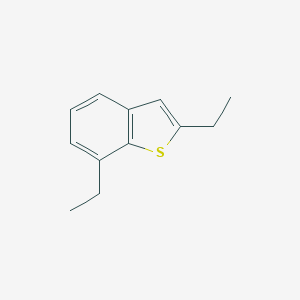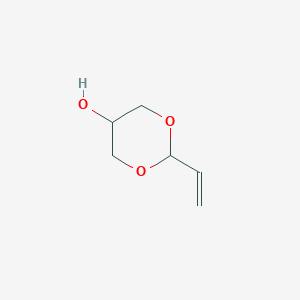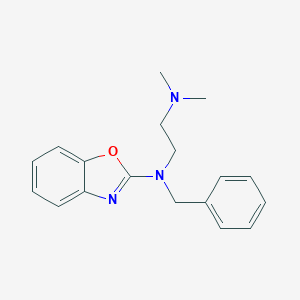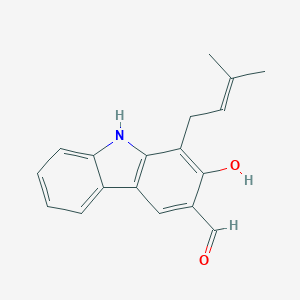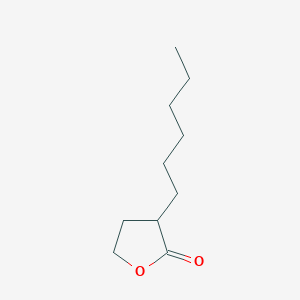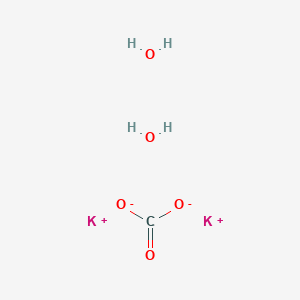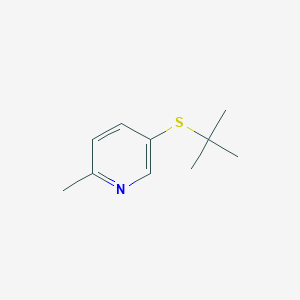![molecular formula C8H9N5 B100958 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine CAS No. 16335-90-3](/img/structure/B100958.png)
2-Methylpyrido[3,4-b]pyrazine-5,7-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpyrido[3,4-b]pyrazine-5,7-diamine, also known as MPPD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPPD is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure.
Mecanismo De Acción
The mechanism of action of 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine involves the inhibition of DNA synthesis and cell division. 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine binds to the DNA molecule and prevents the replication of cancer cells. It also induces cell cycle arrest and apoptosis, leading to the death of cancer cells. Moreover, 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine has been found to inhibit the activity of certain enzymes that are essential for the growth and survival of cancer cells.
Efectos Bioquímicos Y Fisiológicos
2-Methylpyrido[3,4-b]pyrazine-5,7-diamine has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to their death. Moreover, 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine has been found to inhibit the activity of certain proteins that are involved in the regulation of cell growth and division. It also modulates the expression of certain genes that are involved in cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methylpyrido[3,4-b]pyrazine-5,7-diamine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine has a high yield and purity, making it suitable for scientific research applications. However, 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine has some limitations as well. It is a highly toxic compound that requires special handling and disposal procedures. Moreover, 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine has limited solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
The potential therapeutic applications of 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine are still being explored. Further research is needed to determine the optimal dosage and administration route for 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine. Moreover, the safety and efficacy of 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine need to be evaluated in clinical trials. Additionally, the mechanism of action of 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine needs to be further elucidated to identify potential drug targets. Furthermore, the development of 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine derivatives with improved pharmacological properties is also an area of future research.
Conclusion:
In conclusion, 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine is a promising compound with potential therapeutic applications. Its synthesis method is well-established, and it has been extensively studied for its anticancer, antifungal, and antibacterial properties. 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine has a unique mechanism of action that involves the inhibition of DNA synthesis and cell division. It has several biochemical and physiological effects that make it a suitable candidate for scientific research applications. However, its toxic nature and limited solubility in water are some of its limitations. Further research is needed to fully explore the potential of 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine and its derivatives for therapeutic applications.
Métodos De Síntesis
The synthesis of 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine involves the reaction of 2-aminopyridine and 2,4-dichloro-5-nitropyrazine in the presence of a reducing agent. The product obtained is further purified using column chromatography. The yield of 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine obtained through this method is high, and the purity is also satisfactory for scientific research applications.
Aplicaciones Científicas De Investigación
2-Methylpyrido[3,4-b]pyrazine-5,7-diamine has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antifungal, and antibacterial properties. 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine has also been shown to inhibit the growth of tumor cells in vitro and in vivo. Moreover, 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine has been found to be effective against various types of cancer, including breast cancer, lung cancer, and prostate cancer.
Propiedades
Número CAS |
16335-90-3 |
|---|---|
Nombre del producto |
2-Methylpyrido[3,4-b]pyrazine-5,7-diamine |
Fórmula molecular |
C8H9N5 |
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
2-methylpyrido[3,4-b]pyrazine-5,7-diamine |
InChI |
InChI=1S/C8H9N5/c1-4-3-11-7-5(12-4)2-6(9)13-8(7)10/h2-3H,1H3,(H4,9,10,13) |
Clave InChI |
ZEGYMZCOJYEEHH-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC(=NC(=C2N=C1)N)N |
SMILES canónico |
CC1=NC2=CC(=NC(=C2N=C1)N)N |
Otros números CAS |
16335-90-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



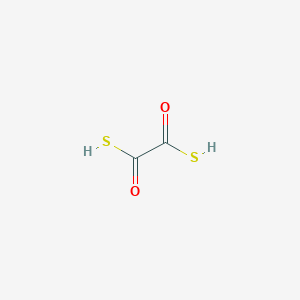

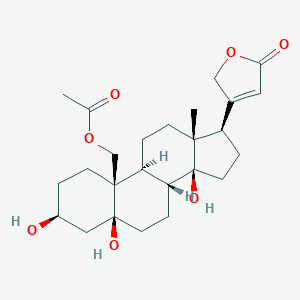
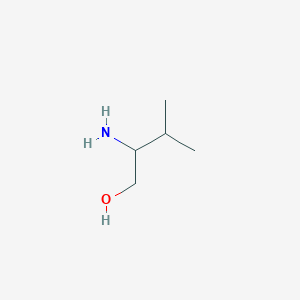
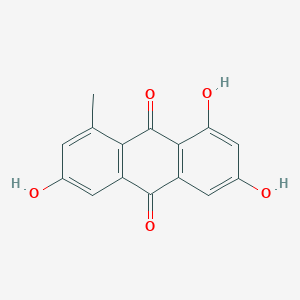
![1,3-Dimethylbenzo[a]pyrene](/img/structure/B100885.png)
